OZ439 mesylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OZ439 mesylate involves the preparation of the mesylate salt from the free base form. One method includes dissolving this compound in water and adjusting the pH using sodium hydroxide or hydrochloric acid . Another approach involves spray drying OZ439 nanoparticles to form stable, water-dispersible powders .
Industrial Production Methods
For industrial production, a combination of hydrophobic ion pairing and Flash NanoPrecipitation is used to formulate OZ439 nanoparticles. These nanoparticles are then spray dried to produce dry powders, which are stable under high temperature and humidity conditions .
Chemical Reactions Analysis
Types of Reactions
OZ439 mesylate undergoes various chemical reactions, including:
Reduction: The peroxide bond in OZ439 is reduced to form reactive intermediates that alkylate heme and other proteins.
Common Reagents and Conditions
Oxidation: Iron(II) in heme is a common reagent for the reductive activation of the peroxide bond.
Reduction: The reduction process involves the interaction with iron(II) in the parasite’s heme.
Major Products Formed
The major products formed from these reactions are carbon-centered free radicals, which alkylate heme and other proteins, leading to the death of the malaria parasite .
Scientific Research Applications
OZ439 mesylate has several scientific research applications:
Mechanism of Action
The mechanism of action of OZ439 mesylate involves the reductive activation of its endo-peroxide pharmacophore by iron(II) in heme. This activation generates carbon-centered free radicals, which alkylate heme and other proteins, ultimately leading to the death of the malaria parasite . The compound exhibits rapid action against all asexual erythrocytic stages of Plasmodium falciparum .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: A natural antimalarial compound with a similar endo-peroxide pharmacophore.
Arterolane (OZ277): A first-generation synthetic ozonide with rapid clearance requiring a 3-day dosing regimen.
OZ609: Another synthetic ozonide tested for antimalarial activity.
Uniqueness
OZ439 mesylate stands out due to its improved pharmacokinetic profile, allowing for a single-dose treatment. It maintains the rapid onset of action and potent activity of artemisinin derivatives while exhibiting prolonged plasma exposure and low projected cost of goods .
Properties
CAS No. |
1029939-87-4 |
---|---|
Molecular Formula |
C29H43NO8S |
Molecular Weight |
565.7 g/mol |
InChI |
InChI=1S/C28H39NO5.CH4O3S/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20;1-5(2,3)4/h1-4,20-21,23-25H,5-19H2;1H3,(H,2,3,4) |
InChI Key |
WQAWGRIICHFPFL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 |
Origin of Product |
United States |
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